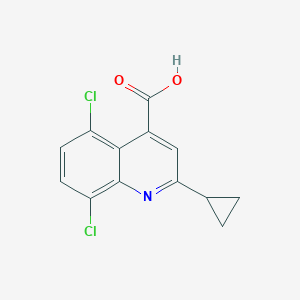
5,8-Dichloro-2-cyclopropylquinoline-4-carboxylic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,8-Dichloro-2-cyclopropylquinoline-4-carboxylic Acid is a quinoline derivative known for its unique chemical structure and potential applications in various scientific fields. This compound features a quinoline core substituted with chlorine atoms at the 5 and 8 positions, a cyclopropyl group at the 2 position, and a carboxylic acid group at the 4 position. Its distinct structure makes it a subject of interest in medicinal chemistry and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,8-Dichloro-2-cyclopropylquinoline-4-carboxylic Acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under acidic or basic conditions, followed by chlorination and introduction of the cyclopropyl group. The reaction conditions often require the use of catalysts such as palladium or copper to facilitate the formation of the quinoline ring and subsequent substitutions .
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography are common to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions: 5,8-Dichloro-2-cyclopropylquinoline-4-carboxylic Acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the quinoline core or reduce the carboxylic acid group to an alcohol.
Substitution: Halogen atoms in the compound can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing groups, while substitution reactions can introduce various functional groups at the chlorine positions .
Scientific Research Applications
5,8-Dichloro-2-cyclopropylquinoline-4-carboxylic Acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for developing new therapeutic agents targeting specific diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 5,8-Dichloro-2-cyclopropylquinoline-4-carboxylic Acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The pathways involved may include inhibition of DNA synthesis, disruption of cell membrane integrity, or interference with metabolic processes .
Comparison with Similar Compounds
4,7-Dichloroquinoline: Another quinoline derivative with similar structural features but different substitution patterns.
2-Cyclopropylquinoline: Lacks the chlorine atoms but shares the cyclopropyl and quinoline core.
Quinoline-4-carboxylic Acid: Similar core structure but without the cyclopropyl and chlorine substitutions.
Uniqueness: 5,8-Dichloro-2-cyclopropylquinoline-4-carboxylic Acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chlorine atoms and the cyclopropyl group enhances its reactivity and potential for diverse applications compared to other quinoline derivatives.
Properties
Molecular Formula |
C13H9Cl2NO2 |
|---|---|
Molecular Weight |
282.12 g/mol |
IUPAC Name |
5,8-dichloro-2-cyclopropylquinoline-4-carboxylic acid |
InChI |
InChI=1S/C13H9Cl2NO2/c14-8-3-4-9(15)12-11(8)7(13(17)18)5-10(16-12)6-1-2-6/h3-6H,1-2H2,(H,17,18) |
InChI Key |
CLUQRCDUTOLLLQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=NC3=C(C=CC(=C3C(=C2)C(=O)O)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


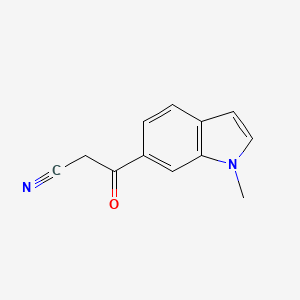
![4-[4-[2-(1-Boc-4-piperidyl)ethyl]-1-piperazinyl]benzoic Acid](/img/structure/B13693707.png)

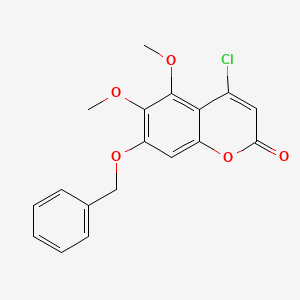
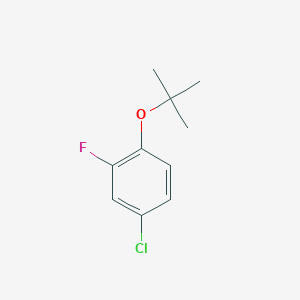
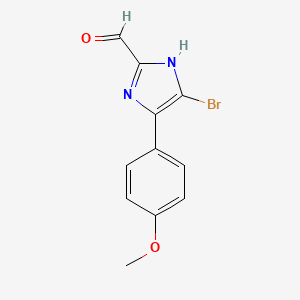
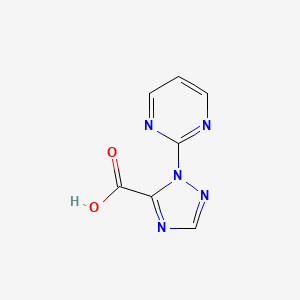
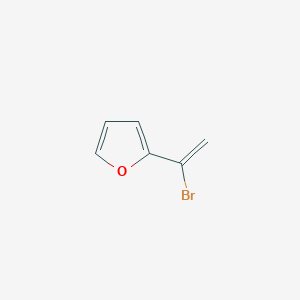
![3-Bromo-6-nitrodibenzo[b,d]thiophene 5,5-Dioxide](/img/structure/B13693759.png)
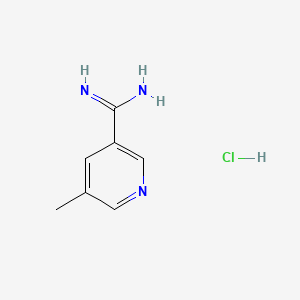

![5-(2-Fluorophenyl)-1-[(4-fluorophenyl)sulfonyl]-1H-pyrrole-3-carbaldehyde](/img/structure/B13693775.png)
![4-[4,7-Bis(benzyloxy)-1,3-dioxo-2-isoindolinyl]-N,N-diisopropylbutanamide](/img/structure/B13693779.png)
![Methyl (S)-5-Amino-6-[(oxetan-2-ylmethyl)amino]picolinate](/img/structure/B13693780.png)
